1-(Piperazin-1-YL)heptan-1-one

Hydrogen bond donor Secondary amine Piperazine NH

Medicinal chemistry requires modular intermediates with orthogonal handles, yet many acylpiperazines are fully substituted or require deprotection. 1-(Piperazin-1-YL)heptan-1-one (CAS 830331-56-1) solves this with: • Free N4 secondary amine - single-step coupling to acids, sulfonyl chlorides, or halides, cutting library synthesis time by ~50% vs. Boc-protected analogs. • Fragment-screening compliant - MW 198.3, XLogP3 1.5, TPSA 32.3 Ų, HBD=1, satisfying Rule-of-Three and CNS fragment suitability. • 98% purity - minimizes false positives in SPR, DSF, or crystallographic soaking experiments.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 830331-56-1
Cat. No. B3156470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-YL)heptan-1-one
CAS830331-56-1
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N1CCNCC1
InChIInChI=1S/C11H22N2O/c1-2-3-4-5-6-11(14)13-9-7-12-8-10-13/h12H,2-10H2,1H3
InChIKeyIDHKBYAENYRHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 1-(Piperazin-1-YL)heptan-1-one


1-(Piperazin-1-YL)heptan-1-one (CAS 830331-56-1), also referred to as 1-heptanoylpiperazine, is a mono-N-acylated piperazine derivative with molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g·mol⁻¹ [1]. Its structure comprises a piperazine ring bearing a single heptanoyl (CH₃(CH₂)₅CO–) substituent at the N1 position, leaving the N4 secondary amine free . Computed physicochemical properties include an XLogP3 of 1.5, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and five rotatable bonds [1]. The compound is commercially available from multiple suppliers at purity tiers of 95% and 98% .

Free NH handle Mono‑N‑acylpiperazine with derivatizable secondary amine for one‑step diversification.
Fragment‑library entry Satisfies Rule‑of‑Three criteria (MW, cLogP, HBD, HBA) for FBDD screening collections.
Higher purity tier Available in a grade that may reduce interference in sensitive biophysical assays.

Why Piperazine Analogs Cannot Substitute Without Re-Validation


Piperazine derivatives bearing medium-chain N-acyl substituents span a broad property space from fully substituted (zero HBD) to mono-substituted (one HBD) variants. 1-(Piperazin-1-YL)heptan-1-one occupies a distinct position in this landscape by combining a free secondary amine (HBD = 1), moderate lipophilicity (XLogP3 = 1.5), and a TPSA of 32.3 Ų [1]. Closely related analogs—including the 1,4-diheptanoyl derivative (HBD = 0, MW = 310.5), the morpholine isostere (HBD = 0, ether oxygen replacing amine), and the 2-methylpiperazine variant (altered pKₐ and sterics)—exhibit measurably different hydrogen-bonding capacity, lipophilicity, and derivatization potential . In N-acyl-N′-arylpiperazine medicinal chemistry programs, the presence or absence of the free piperazine NH has been shown to directly modulate allosteric pharmacology at metabotropic glutamate receptors, demonstrating that the secondary amine is not a silent structural feature [2]. Consequently, substituting any comparator without re-validating target engagement, ADME, or downstream synthetic compatibility introduces a quantifiable risk of divergent biological or chemical behavior.

Free NH absent in comparators
Diheptanoyl, morpholine, and N‑methyl analogs lack the secondary amine needed for direct derivatization; synthetic pathway may shift.
Lipophilicity and TPSA divergence
Diheptanoyl analog exceeds typical fragment LogP and TPSA limits; morpholine lowers TPSA, potentially altering CNS permeability profile.
Chain‑length and steric mismatch
2‑Methylpiperazine variant introduces altered pKa and steric bulk; shorter or longer acyl chains shift logP and target engagement context.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Capacity

1-(Piperazin-1-YL)heptan-1-one possesses one hydrogen bond donor (the free piperazine N4–H), with a computed HBD count of 1 [1]. This contrasts with four structurally proximal comparators that each have HBD = 0: 1,4-diheptanoylpiperazine (both nitrogens acylated), 4-heptanoylmorpholine (ring oxygen replaces NH), 1-(piperidin-1-yl)heptan-1-one (tertiary amide only), and 1-(4-methylpiperazin-1-yl)heptan-1-one (N4 methylated) . The single free NH enables secondary functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring deprotection steps—a capability absent in all four comparators. In the N-acyl-N′-arylpiperazine mGlu1 NAM series, Lovell et al. demonstrated that the identity of the N4 substituent directly determines allosteric modulator potency and selectivity, establishing that the free NH position is a critical pharmacophoric determinant, not merely a synthetic convenience [2].

HBD Capacity
Head‑to‑head
HBD = 1 (free NH) vs. all comparators HBD = 0
Enables direct derivatization without deprotection
Categorical difference in synthetic utility
Hydrogen bond donor Secondary amine Piperazine NH Derivatization handle Medicinal chemistry

Lipophilicity Differentiation

The target compound has a computed XLogP3 of 1.5 [1]. This value is substantially lower than that of 1,4-diheptanoylpiperazine (estimated XLogP3 ≈ 3.9 based on additivity; the disubstituted analog bears two lipophilic C₆ alkyl chains), and also lower than 1-(2-methylpiperazin-1-yl)heptan-1-one (MW 212.33, which adds a methyl group increasing carbon count relative to heteroatom content, raising predicted LogP) . The morpholine analog 4-heptanoylmorpholine has a reported LogP of 1.82 . Within fragment-based drug discovery guidelines, a LogP < 3 is considered desirable; the target at 1.5 offers greater aqueous solubility potential compared to the diheptanoyl analog while retaining sufficient lipophilicity for membrane partitioning relative to shorter-chain piperazine amides [2].

Lipophilicity
Cross‑study context
ΔLogP ≈ −2.4 (vs. diheptanoyl); −0.32 (vs. morpholine)
Lower logP may support aqueous solubility for biochemical assays
Estimated comparators; confirm experimentally
Lipophilicity LogP XLogP3 Membrane permeability ADME Physicochemical property

Topological Polar Surface Area

The target compound has a computed TPSA of 32.3 Ų [1]. The 1,4-diheptanoylpiperazine analog, bearing two amide carbonyl groups, has an estimated TPSA of approximately 49.3 Ų (two amide contributions vs. one) , while the morpholine analog has an estimated TPSA of approximately 20.3–30 Ų (ether oxygen contributes less polarity than a secondary amine) . A TPSA below 60 Ų is generally associated with favorable blood-brain barrier penetration; at 32.3 Ų, the target sits in an intermediate range—higher than the morpholine (potentially better aqueous solubility for in vitro assays) but lower than the diheptanoyl analog (potentially better membrane permeability) [2]. This balanced TPSA value differentiates the compound for CNS-focused fragment screening where both solubility and permeability are required.

Polar Surface Area
Class‑level
TPSA 32.3 Ų; Δ ≈ −17 (diheptanoyl); +2 to +12 (morpholine)
Intermediate TPSA balances solubility‑permeability trade‑off
Comparator TPSA estimated; confirm by computation
TPSA Polar surface area Membrane permeability Blood-brain barrier Physicochemical property

Fragment-Based Drug Discovery Compliance

The Congreve 'Rule of Three' for fragment-based lead discovery specifies: MW < 300 Da, cLogP < 3, HBD ≤ 3, HBA ≤ 3 [1]. 1-(Piperazin-1-YL)heptan-1-one meets all criteria: MW = 198.3 Da, XLogP3 = 1.5, HBD = 1, HBA = 2 [2]. In contrast, 1,4-diheptanoylpiperazine (MW = 310.5 Da, XLogP3 ≈ 3.9 estimated) violates both the MW and LogP thresholds, disqualifying it from standard FBDD fragment libraries . The 2-methylpiperazine analog (MW = 212.3 Da) is Ro3-compliant but introduces stereochemical complexity and altered pKa (predicted pKa = 8.61) . The target compound's Ro3 compliance combined with its free NH and moderate LogP makes it a preferred entry for fragment screening collections where physicochemical property filtering is the initial gate.

Rule‑of‑Three Fit
Class‑level
Passes all 4 criteria; diheptanoyl fails MW and LogP
Meets primary filter for FBDD fragment libraries
Fragment library heuristic; not a drug‑likeness claim
Rule of Three Fragment-based drug discovery FBDD Fragment library MW < 300

Commercial Purity Tier

Among commercially available heptanoyl-piperazine derivatives, 1-(Piperazin-1-YL)heptan-1-one is offered at a purity of 98% by Leyan (Catalog No. 1195100) and at 95% by CymitQuimica/Fluorochem . Comparator compounds including 1,4-diheptanoylpiperazine and 1-(2-methylpiperazin-1-yl)heptan-1-one are typically listed at 95% purity across major vendor platforms . A 3-percentage-point purity difference corresponds to a reduction in total impurity burden from 5% to 2%, which can be significant in biophysical assays (SPR, ITC, NMR) where trace impurities may confound binding signals, and in cellular assays where impurities at micromolar concentrations may elicit off-target effects. The availability of a 98% purity tier provides a procurement advantage for laboratories requiring higher confidence in assay results without additional in-house purification.

Purity Tier
Cross‑study context
98% purity tier available vs. typical 95%
Higher purity may reduce interference in biophysical assays
Supplier CoA; verify lot‑specific purity
Purity Quality control Procurement Vendor comparison HPLC

Synthetic Versatility

The solid-phase synthesis and use of N-monosubstituted piperazines has been established as an efficient strategy for chemical library generation [1]. 1-(Piperazin-1-YL)heptan-1-one, as a mono-N-acylpiperazine, bears a free secondary amine at N4 that can be directly functionalized with carboxylic acids, sulfonyl chlorides, isocyanates, or alkyl halides without requiring a deprotection step. This contrasts with 1,4-diheptanoylpiperazine, where both nitrogens are blocked, and with N-Boc-piperazine intermediates that require an additional TFA deprotection step before further elaboration . The monoacylation selectivity of piperazine has been documented, with N-monoacyl piperazines recognized as key building blocks superior to N-monobenzyl piperazines on grounds of facile deacylation [2]. The target compound thus occupies a privileged synthetic niche as a pre-installed medium-chain acyl group with an immediately accessible secondary amine for one-step diversification.

Synthetic Versatility
Reported
1‑step diversification vs. 2‑step (Boc) or inaccessible (blocked N)
Supports rapid library synthesis without deprotection
Monoacylation selectivity documented
Solid-phase synthesis Combinatorial chemistry Library synthesis Monoacylation Piperazine derivatization

High-Confidence Application Scenarios


Fragment-Based Drug Discovery Library Inclusion

With MW 198.3 Da, XLogP3 1.5, HBD 1, and HBA 2, 1-(Piperazin-1-YL)heptan-1-one satisfies all Rule-of-Three criteria for fragment screening libraries [1]. Its TPSA of 32.3 Ų and moderate LogP suggest suitability for CNS-targeted fragment collections where balanced solubility and permeability are required [2]. The compound offers a distinct three-dimensional piperazine chair conformation and both hydrogen bond donor and acceptor functionality. Procurement at 98% purity ensures minimal interference from impurities in biophysical primary screens (SPR, DSF, NMR).

Combinatorial Library Synthesis

The free N4 secondary amine constitutes a single-point diversification handle. 1-(Piperazin-1-YL)heptan-1-one can be directly coupled to carboxylic acid building blocks, sulfonyl chlorides, or alkyl halides in a single synthetic step to generate arrays of N4-functionalized analogs [3]. This contrasts with Boc-protected piperazine intermediates that require two synthetic steps (deprotection then coupling), reducing cycle time by approximately 50% for library production. The pre-installed heptanoyl chain provides a medium-length lipophilic moiety that can be carried through multi-step syntheses without orthogonal protection concerns [4].

GPCR Allosteric Modulator Pharmacophore Exploration

The N-acyl-N′-arylpiperazine scaffold has been validated as a privileged chemotype for allosteric modulation of Class C GPCRs, particularly mGlu1 [5]. 1-(Piperazin-1-YL)heptan-1-one serves as the minimal N-acylpiperazine core that retains the essential N-acyl moiety and a derivatizable N4 position. Structure-activity relationship studies in this series demonstrate that the N4 substituent identity and the N-acyl chain length both independently modulate functional activity and selectivity [5]. The C7 heptanoyl chain length of the target compound occupies a specific lipophilic range that may confer differential mGlu receptor subtype selectivity compared to shorter-chain (acetyl, butyryl) or longer-chain (decanoyl) analogs.

Biophysical and Crystallographic Fragment Screening

The combination of low molecular weight (198.3 Da), intermediate polarity (TPSA 32.3 Ų), and the presence of both HBD and HBA functionality makes 1-(Piperazin-1-YL)heptan-1-one a suitable candidate for soaking-based crystallographic fragment screening [1]. Its single HBD (the piperazine NH) can form directed hydrogen bonds to protein backbone carbonyls or side-chain acceptors, while the heptanoyl chain can engage hydrophobic sub-pockets. At 98% purity , the compound meets the high-purity requirements for co-crystallization experiments where trace impurities can inhibit crystal growth or produce spurious electron density.

Application
Selection Property
Validation Focus
Fragment library entry
Ro3‑compliant profile; balanced logP/TPSA
Verify purity and solubility for biophysical screens
Combinatorial library synthesis
Free N4–H for one‑step diversification
Confirm reactivity and purity after derivatization
GPCR allosteric modulator SAR
N‑Acylpiperazine core with derivatizable amine
Validate functional activity in target assays; compare chain‑length SAR
Crystallographic fragment screening
Low MW, HBD/HBA, high‑purity tier
Verify lot purity meets high‑purity tier; test crystal soaking behavior
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